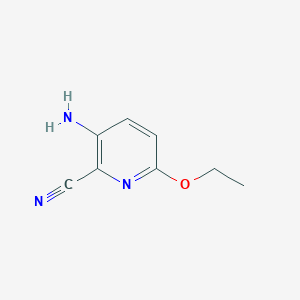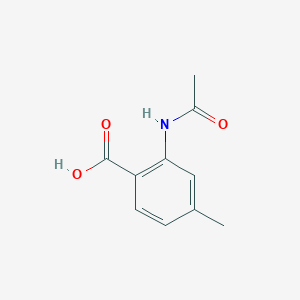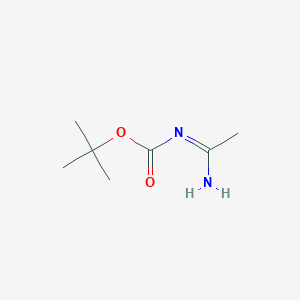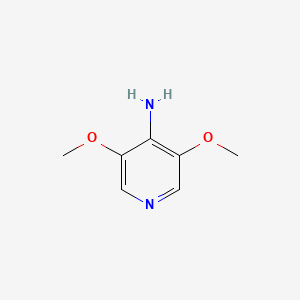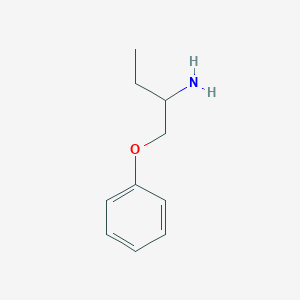![molecular formula C14H15BrClNO B1521419 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride CAS No. 1185303-57-4](/img/structure/B1521419.png)
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride
Overview
Description
“3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185303-57-4 and Linear Formula: C14H15BrClNO . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride” can be represented by the Inchi Code: 1S/C14H14BrNO.ClH/c15-12-3-1-11-8-13(4-2-10(11)7-12)17-14-5-6-16-9-14;/h1-4,7-8,14,16H,5-6,9H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride” is 328.64 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Photoreactivity and Electrophilic Intermediates
The compound's reactivity under photolysis conditions has been explored, indicating its potential in generating electrophilic carbene intermediates. This reactivity was harnessed in various nucleophilic trapping experiments, demonstrating its utility in synthetic organic chemistry for creating complex molecular architectures. The study by Pretali et al. (2009) sheds light on the photochemistry of 6-bromo-2-naphthols, closely related to the target compound, illustrating the generation of electrophilic intermediates under specific conditions. This provides insights into how such compounds can be used in synthesizing novel organic molecules through photo-induced reactions (Pretali et al., 2009).
Conducting Polymers from Pyrrolidine Derivatives
The development of conducting polymers using pyrrolidine derivatives, including the target compound, offers significant potential in materials science. Sotzing et al. (1996) discuss the synthesis and electropolymerization of bis(pyrrol-2-yl) arylenes to form conducting polymers, highlighting the low oxidation potential and high stability of these materials. Such polymers have applications in electronic devices, sensors, and as components in smart materials, indicating a broad scope for the use of 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride in creating innovative polymeric materials (Sotzing et al., 1996).
Water Oxidation Catalysts
Research on water oxidation catalysts has identified the utility of naphthyl-pyrrolidine derivatives in forming dinuclear complexes that facilitate oxygen evolution, as discussed by Zong and Thummel (2005). This suggests potential applications in sustainable energy generation and storage, particularly in splitting water to produce hydrogen fuel. The complexes derived from reactions involving such compounds demonstrate promising catalytic activities, underlining their significance in developing more efficient and robust catalysts for water oxidation (Zong & Thummel, 2005).
Safety and Hazards
properties
IUPAC Name |
3-(6-bromonaphthalen-2-yl)oxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO.ClH/c15-12-3-1-11-8-13(4-2-10(11)7-12)17-14-5-6-16-9-14;/h1-4,7-8,14,16H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQPKZSFWZZFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1521337.png)
![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)
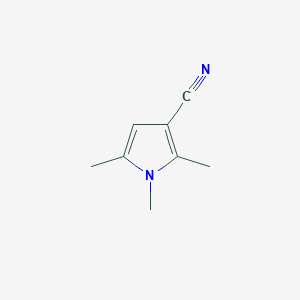
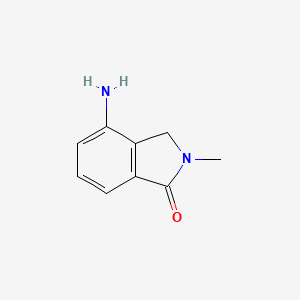


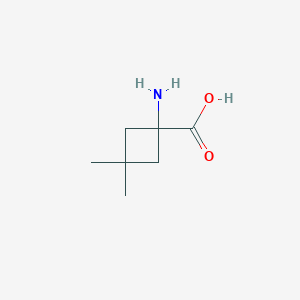
![4-[(Dimethylamino)methyl]pyridin-2-amine](/img/structure/B1521346.png)
